PI3Kδ Cellular Inhibition: A Quantifiable Differentiation Point
This compound demonstrates measurable inhibition of PI3Kδ-mediated AKT phosphorylation in Ri-1 cells, with a reported IC50 of 374 nM [1]. This cellular activity differentiates it from the majority of 2-amino-4H-pyran-3-carbonitrile derivatives, for which PI3Kδ inhibition has not been reported, and establishes a specific, quantifiable benchmark for target engagement.
| Evidence Dimension | Inhibition of PI3Kδ-mediated AKT phosphorylation |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | Class average (2-amino-4H-pyran-3-carbonitriles): No reported PI3Kδ activity; Reference PI3Kδ inhibitor (Idelalisib): IC50 ≈ 2.5 nM in biochemical assays (not cellular AKT) |
| Quantified Difference | 374 nM vs. no reported activity for most class members |
| Conditions | Human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 minutes, measured by electrochemiluminescence assay |
Why This Matters
This quantifiable cellular activity provides a specific, target-based rationale for selecting this compound over analogs lacking reported PI3Kδ engagement in cell-based assays.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498): Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. BindingDB Entry. View Source
